Teneligliptin hydrobromide anhydrous is a pharmaceutical compound primarily utilized in the management of type 2 diabetes mellitus. It functions as a selective inhibitor of the dipeptidyl peptidase-4 enzyme, which plays a crucial role in glucose metabolism. By inhibiting this enzyme, Teneligliptin enhances the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels, thereby aiding in blood glucose control.
Teneligliptin was first developed in Japan and has since gained approval in various countries for its efficacy in managing diabetes. The compound is synthesized through complex chemical processes that ensure high purity and effectiveness.
Teneligliptin hydrobromide anhydrous is classified as:
The synthesis of Teneligliptin hydrobromide involves several steps, starting with the preparation of key intermediates. A common synthetic route includes:
The synthesis typically requires controlled conditions to optimize yield and minimize impurities. Techniques such as rotary evaporation and freeze-drying are used to produce the desired amorphous form of Teneligliptin hydrobromide .
The molecular structure of Teneligliptin hydrobromide can be represented as follows:
The structural elucidation has been confirmed through various techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into its functional groups and connectivity .
Teneligliptin hydrobromide can undergo several chemical reactions:
Reagents such as hydrobromic acid, acetic acid, and various organic solvents are commonly employed. Reaction conditions typically involve careful control of temperature and pH to ensure optimal outcomes .
The major products from the reactions include intermediates and potential degradation products, which are characterized using techniques like liquid chromatography-mass spectrometry .
Teneligliptin acts primarily by inhibiting the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By blocking Dipeptidyl peptidase-4 activity, Teneligliptin increases the concentration of these hormones, enhancing insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon release from alpha cells. This mechanism leads to improved glycemic control in patients with type 2 diabetes .
Key chemical properties include:
Teneligliptin hydrobromide anhydrous is primarily used in:
The prolylthiazolidine core serves as the foundational pharmacophore in teneligliptin, enabling potent and selective dipeptidyl peptidase-4 (DPP-4) inhibition. This bicyclic system is synthesized through a multi-step sequence starting from N-Boc-trans-4-hydroxy-L-proline (163). Under standard peptide coupling conditions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), this intermediate reacts with thiazolidine (164) to yield the hydroxyproline-thiazolidine adduct (296). Subsequent oxidation using dimethyl sulfoxide (DMSO) and sulfur trioxide (SO₃) in the presence of triethylamine generates the ketone intermediate 297. This optimized oxidation protocol achieves >95% conversion while minimizing epimerization risks, which is critical for maintaining the stereochemical integrity required for DPP-4 binding [9].
Table 1: Key Intermediates in Prolylthiazolidine Synthesis
Intermediate | Chemical Name | Role | Synthetic Yield |
---|---|---|---|
163 | N-Boc-trans-4-hydroxy-L-proline | Starting material | Commercial |
296 | Hydroxyproline-thiazolidine adduct | Coupling product | 86–92% |
297 | Ketone intermediate | Oxidation product | 90–95% |
Hydrobromide salt formation is pivotal for enhancing teneligliptin’s crystallinity and bioavailability. The anhydrous form is obtained through a solvent casting approach using hydrogen bromide (HBr) in non-aqueous, high-boiling-point solvents. Critical process parameters include:
The pyrazole-piperazine segment (295) is synthesized via a key reductive amination between ketone 297 and amine 295. Sodium triacetoxyborohydride (STAB-H) serves as the optimal reducing agent in acetic acid/1,2-dichloroethane, selectively yielding the cis-aminopyrrolidine isomer 298 with 98% diastereomeric excess. This stereoselectivity arises from a chelated transition state where the boron atom coordinates with both the ketone oxygen and the adjacent amine nitrogen, enforcing a specific approach geometry. Alternative reductants like sodium borohydride or cyanoborohydride exhibit lower stereocontrol (<70% de) and generate higher impurity levels [9].
Table 2: Reductive Amination Optimization Parameters
Reducing Agent | Solvent System | Temperature | cis:trans Ratio | Yield |
---|---|---|---|---|
NaBH₃CN | MeOH/DCE | 25°C | 3:1 | 45% |
NaBH(OAc)₃ | AcOH/DCE | 25°C | 50:1 | 92% |
STAB-H | AcOH/DCE | 25°C | 98:1 | 93% |
The hydrobromide anion profoundly influences teneligliptin’s solid-state properties:
Table 3: Hydrobromide Salt Impact on Physicochemical Properties
Property | Anhydrous HBr | Hydrate HBr | Free Base |
---|---|---|---|
Melting Point | 218–220°C | 105–110°C | Amorphous |
Water Solubility | 2 mg/mL | 100 mg/mL | <0.1 mg/mL |
Hygroscopicity | 0.2% (80% RH) | 5% (80% RH) | 8% (80% RH) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7